
UNC10217938A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UNC10217938A is a 3-deazapteridine analog known for its strong oligonucleotide enhancing effects. It enhances the effects of oligonucleotides by modulating their intracellular trafficking and release from endosomes. This compound is particularly effective in enhancing the effects of antisense and small interfering ribonucleic acid oligonucleotides .
Mechanism of Action
- This enhanced release improves the availability and efficacy of oligonucleotides, leading to stronger effects .
- The compound’s action may involve interference with endosomal sorting and lysosomal degradation pathways .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- this compound is administered intracellularly. It modulates intracellular compartments, particularly endosomes. Specific metabolic pathways are not well-documented. Details on excretion are limited. Enhanced release from endosomes improves bioavailability of oligonucleotides .
Result of Action
Action Environment
- this compound’s activity may be influenced by intracellular pH. Different cell types may respond differently to this compound. The compound’s efficacy relies on endosomal trafficking and release. Environmental factors affecting compound stability (e.g., temperature, pH) play a role .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UNC10217938A involves the preparation of 3-deazapteridine analogs. Specific details about the synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized with high purity, typically around 99.41% .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. The compound is primarily used for research purposes and is available in various quantities, ranging from milligrams to grams .
Chemical Reactions Analysis
Types of Reactions
UNC10217938A undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the compound’s structure.
Substitution: Substitution reactions can occur, altering the functional groups attached to the core structure
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .
Scientific Research Applications
UNC10217938A has several scientific research applications, including:
Chemistry: Used to study the enhancement of oligonucleotide effects and intracellular trafficking.
Biology: Investigated for its role in modulating the effects of antisense and small interfering ribonucleic acid oligonucleotides.
Medicine: Potential applications in gene therapy and the treatment of genetic disorders.
Industry: Utilized in the development of new therapeutic agents and research tools
Comparison with Similar Compounds
Similar Compounds
Retro-1: Another compound known for enhancing oligonucleotide effects, but UNC10217938A is substantially more effective and potent.
Morpholino Oligonucleotides: This compound can enhance the effects of both uncharged morpholino oligonucleotides and negatively charged oligonucleotides
Uniqueness
This compound is unique due to its strong oligonucleotide enhancing effects and its ability to modulate intracellular trafficking and release from endosomes. It provides a significant enhancement compared to other compounds, making it a valuable tool in scientific research .
Properties
IUPAC Name |
ethyl N-[8-[2-(dimethylamino)ethylamino]-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O2/c1-4-34-26(33)29-21-17-20(27-15-16-32(2)3)24-25(28-21)31-23(19-13-9-6-10-14-19)22(30-24)18-11-7-5-8-12-18/h5-14,17H,4,15-16H2,1-3H3,(H2,27,28,29,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHICWLZMNOCMIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(C(=C1)NCCN(C)C)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

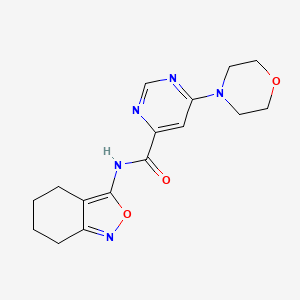
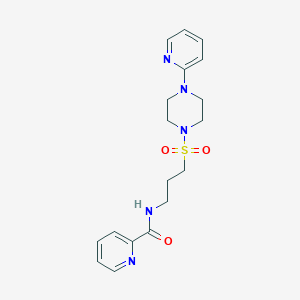
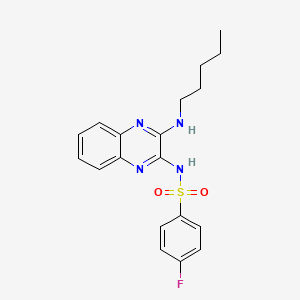



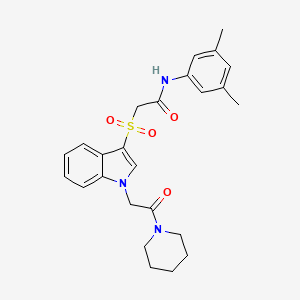
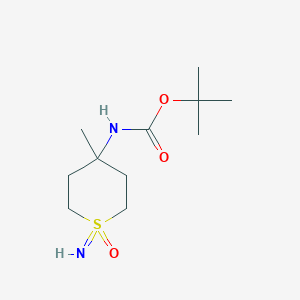
![Imidazo[1,2-a]pyridine-6-boronic acid hydrochloride](/img/structure/B2496560.png)

![7-bromo-3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2496562.png)
![tert-Butyl 2-amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B2496563.png)

